3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane CAS number 2681-00-7
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane CAS number 2681-00-7
An In-Depth Technical Guide to 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane (CAS: 2681-00-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane is a specialized chemical intermediate characterized by a central, partially fluorinated C8 carbon chain flanked by two terminal iodine atoms. This unique structure renders it a valuable tool in advanced organic synthesis, polymer chemistry, and materials science. The presence of the electron-withdrawing octafluoro segment imparts distinct physicochemical properties, including thermal stability and lipophilicity, which can be strategically leveraged in the design of novel molecules.
The terminal carbon-iodine (C-I) bonds are the molecule's primary reactive sites. The C-I bond is relatively weak, making it susceptible to homolytic cleavage to form radicals or participation in a variety of coupling and substitution reactions. This bifunctionality allows it to act as a linker or cross-linking agent, introducing a rigid, fluorinated segment into larger molecular architectures. For professionals in drug development, the incorporation of such fluorinated moieties can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established chemical principles.
Physicochemical and Computed Properties
The properties of 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane are dominated by its high molecular weight and the presence of both hydrocarbon and fluorocarbon segments. The following table summarizes key computed data available for this compound, primarily from the PubChem database.[3] Experimental data for this specific molecule is not widely published; therefore, properties of analogous compounds like 1,8-diiodooctane are included for context.[4][5]
| Property | Value for 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane | Value for 1,8-Diiodooctane (Analogue) | Source |
| CAS Number | 2681-00-7 | 24772-63-2 | [3] |
| Molecular Formula | C₈H₈F₈I₂ | C₈H₁₆I₂ | [3] |
| Molecular Weight | 509.94 g/mol | 366.02 g/mol | [3] |
| IUPAC Name | 3,3,4,4,5,5,6,6-octafluoro-1,8-diiodooctane | 1,8-diiodooctane | [3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Clear, slightly brown liquid | [5] |
| Density | Not specified (expected to be >1.8 g/cm³) | ~1.84 g/cm³ | [5] |
| Boiling Point | Not specified | 167-169 °C @ 6 mmHg | [5] |
| Melting Point | Not specified | 16-21 °C | [5] |
| XLogP3 (Computed) | 5.8 | 5.7 | [3] |
| Hydrogen Bond Donor Count | 0 | 0 | [3] |
| Hydrogen Bond Acceptor Count | 8 (from Fluorine atoms) | 0 | [3] |
Core Synthesis Strategy: Radical-Mediated Iodination
The causality behind this choice is rooted in the reactivity of the C-I bond and the nature of radical reactions. Direct iodination of a saturated alkane is often a reversible and thermodynamically unfavorable process.[8][9] Therefore, starting with an unsaturated precursor allows for an irreversible addition reaction across the double bonds, driven by the formation of more stable sigma bonds.
Caption: Proposed two-step synthesis pathway for the target molecule.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, field-proven methodology adapted for this specific target.
Objective: To synthesize 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane via anti-Markovnikov radical addition of hydrogen iodide to 3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene.
Materials:
-
3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene (starting material)
-
Hydrogen Iodide (HI) gas or a solution of HI in a suitable solvent
-
Azobisisobutyronitrile (AIBN) or another suitable radical initiator
-
Anhydrous, peroxide-free diethyl ether or THF (solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Initiator Addition: Add a catalytic amount of AIBN (approx. 0.05 eq). Causality: AIBN is chosen as it thermally decomposes at a convenient rate (around 65-85 °C) to generate radicals, initiating the chain reaction without requiring UV light, which can sometimes lead to side reactions.
-
Iodination: While stirring vigorously, bubble hydrogen iodide (HI) gas (excess, ~2.5 eq) slowly through the solution. Alternatively, add a solution of HI in ether dropwise. The reaction is typically exothermic and may require cooling in an ice bath to maintain control.
-
Reaction Progression: After the initial addition, gently heat the mixture to reflux (or irradiate with a UV lamp if using a photochemical initiator) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the excess HI by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove residual iodine color) and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will likely be a dark oil. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure product.
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.
Key Applications in Research and Development
The bifunctional nature of 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane makes it a valuable synthon for introducing precisely defined fluoroalkane segments.
Precursor for Fluorinated Radicals in C-H Functionalization
The C-I bond can be homolytically cleaved using radical initiators (thermal or photochemical) or certain transition metal catalysts.[9] This generates a ·CH₂(CF₂)₄CH₂CH₂I radical, which can then participate in a variety of synthetic transformations. This approach is particularly powerful for late-stage functionalization in medicinal chemistry, where direct modification of complex molecules is required.
Caption: Workflow for C-H functionalization using radical intermediates.
This radical can abstract a hydrogen atom from a substrate, which then combines with another equivalent of the starting diiodide or undergoes other transformations. This allows for the introduction of the -CH₂CH₂(CF₂)₄CH₂CH₂I moiety onto a target scaffold.
Building Block in Polymer and Materials Science
As a difunctional monomer, this compound can be used in polycondensation or polyaddition reactions. The resulting polymers will contain the octafluorooctane segment in their backbone, imparting properties such as:
-
Hydrophobicity and Oleophobicity: Useful for creating specialized coatings and surfaces.
-
Thermal Stability: The strong C-F bonds contribute to a higher degradation temperature.[10]
-
Low Refractive Index: A characteristic of many fluorinated polymers.
For example, it can be used to synthesize novel fluoroelastomers or be incorporated into polyurethanes to modify their surface properties.[7][11]
Potential Role in Drug Discovery
While direct use in a final API is uncommon, this molecule serves as an excellent scaffold for creating novel chemical entities. The introduction of a medium-length fluorinated chain can modulate a drug candidate's properties in several ways:
-
Increased Lipophilicity: The fluorinated segment can enhance membrane permeability and passage through the blood-brain barrier.
-
Metabolic Blocking: The C-F bonds are exceptionally stable to metabolic degradation. Placing this group at a known metabolic soft spot can significantly increase a drug's half-life.
-
Conformational Control: The rigid nature of the fluorinated chain can lock a molecule into a specific conformation, potentially increasing its binding affinity for a biological target.
Spectroscopic Characterization
Unambiguous identification of 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would be relatively simple. One would expect two distinct multiplets, corresponding to the -CH₂-I protons (alpha to iodine) and the -CH₂-CF₂- protons (beta to the fluorinated block). The integration ratio would be 1:1.
-
¹⁹F NMR: This is a critical technique for characterizing fluorinated compounds.[12] The spectrum would show complex multiplets for the four non-equivalent CF₂ groups, with characteristic J-couplings between them.
-
¹³C NMR: The carbon spectrum would show four signals for the four distinct carbon environments in the backbone, with characteristic splitting patterns due to C-F coupling.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 509.94 and characteristic fragmentation patterns, including the loss of iodine atoms (m/z ~127) and fragments of the fluoroalkane chain.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous structures like 1,8-diiodooctane and other fluorinated alkyl iodides provide a strong basis for safe handling protocols.[4][13]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). A lab coat is mandatory.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the substance is aerosolized or handled at elevated temperatures, a respirator may be necessary.
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is likely light-sensitive; store in an amber bottle or in the dark to prevent photochemical decomposition and the release of free iodine.[5]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane is more than just a chemical; it is a strategic tool for molecular engineering. Its well-defined structure, with a rigid fluorinated core and reactive terminal iodides, provides chemists with a reliable building block for constructing complex molecules with tailored properties. From creating robust, high-performance polymers to fine-tuning the pharmacokinetic profiles of next-generation pharmaceuticals, the potential applications are vast. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory and beyond.
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